molecular formula C12H16ClFN2 B1422975 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine CAS No. 1247574-31-7

1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine

Cat. No.: B1422975
CAS No.: 1247574-31-7
M. Wt: 242.72 g/mol
InChI Key: DZNJNOBGGIJDJQ-UHFFFAOYSA-N
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Description

1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chloro-4-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperidin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated reactors and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and influencing neurological functions.

Comparison with Similar Compounds

    1-[(2-Chloro-4-fluorophenyl)methyl]piperidine: Similar structure but lacks the amine group.

    2-Chloro-4-fluorobenzylamine: Contains the same aromatic ring but with a different substituent.

    Piperidin-3-amine: The core structure without the aromatic substitution.

Uniqueness: 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine is unique due to the combination of the piperidine ring and the 2-chloro-4-fluorophenylmethyl group. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2/c13-12-6-10(14)4-3-9(12)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNJNOBGGIJDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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